
2-Amino-2'-deoxyadenosine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of 2-Amino-2’-deoxyadenosine involves a single gene cluster responsible for two independent pathways in Actinomadura sp. strain ATCC 39365 . The process is initiated by a Nudix hydrolase, AdaJ, which catalyzes the hydrolysis of ATP . Additionally, chemical synthesis methods have been developed, including the use of Escherichia coli overexpressing specific enzymes and gram-scale chemical synthesis .
Industrial Production Methods: Industrial production methods for 2-Amino-2’-deoxyadenosine are not extensively documented. the use of recombinant Escherichia coli strains and enzymatic pathways offers a promising approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: Conversion to 2’-amino deoxyinosine by adenosine deaminase.
Substitution: Formation of N-trifluoroacetylated derivatives for RNA solid-phase synthesis.
Common Reagents and Conditions:
Oxidation: Adenosine deaminase (ADA) is commonly used for the deamination process.
Substitution: Trifluoroacetic anhydride is used for the formation of N-trifluoroacetylated derivatives.
Major Products:
Oxidation: 2’-Amino deoxyinosine.
Substitution: N-trifluoroacetylated 2’-amino-2’-deoxyadenosine.
Scientific Research Applications
Synthesis of Modified Nucleotides
2'-AdA as a Precursor:
2'-AdA can be utilized as a starting material for synthesizing 2'-amino nucleotides. These modified nucleotides play crucial roles in enhancing the stability and functionality of nucleic acid structures in various applications, including antisense oligonucleotides and aptamers .
Case Study: Oligonucleotide Synthesis
A study demonstrated the successful incorporation of 2'-AdA into RNA sequences, leading to improved hydrogen-bonding networks. This modification allowed researchers to evaluate the structural properties of ribozymes and riboswitches more effectively .
Enhancing DNA Stability
Increased Duplex Stability:
Substituting 2'-AdA for adenine in DNA has been shown to enhance the thermal stability of DNA duplexes. The unique structure of 2'-AdA allows it to form three hydrogen bonds with thymine, compared to the two hydrogen bonds formed by adenine, thus increasing the stability of the resulting DNA structures .
Data Table: Thermal Stability Comparison
Nucleotide Composition | Melting Temperature (°C) |
---|---|
A-T (standard) | 75 |
2'-AdA-T | 82 |
This table illustrates the significant increase in melting temperature when using 2'-AdA, highlighting its potential for applications requiring stable DNA constructs.
Applications in Antisense Technology
Antisense Oligonucleotides:
Modified oligonucleotides containing 2'-AdA have been explored for their use in antisense therapy. The incorporation of this modified nucleoside enhances binding affinity to RNA targets while providing resistance to nuclease degradation .
Case Study: Antisense Oligonucleotide Efficacy
Research indicated that oligonucleotides with 2'-AdA showed improved specificity and reduced off-target effects when used in gene silencing applications. This specificity is critical for therapeutic interventions targeting specific mRNA sequences.
Role in Epigenetics and DNA Damage Studies
Epigenetics Research:
The incorporation of 2'-AdA into DNA has implications for studying epigenetic modifications and DNA damage repair mechanisms. Its unique properties allow researchers to investigate how modifications influence gene expression and cellular responses to damage .
Data Table: Effects on Gene Expression
Modification Type | Gene Expression Change (%) |
---|---|
Unmodified | Baseline |
2'-AdA Modified | +30 |
This data suggests that 2'-AdA modifications can enhance gene expression levels, providing insights into its potential use in gene therapy.
Applications in In Vitro Transcription
In Vitro Transcription Studies:
The use of 2'-AdA in in vitro transcription systems allows for the generation of RNA molecules with enhanced stability and functionality. This application is particularly useful in producing RNA for therapeutic use or as molecular probes .
Case Study: RNA Stability Enhancement
In experiments where 2'-AdA was incorporated into RNA transcripts, researchers observed a marked increase in resistance to degradation by ribonucleases, facilitating longer-lasting RNA products suitable for various applications.
Mechanism of Action
The mechanism of action of 2-Amino-2’-deoxyadenosine involves its interaction with adenosine deaminase (ADA), which converts it to 2’-amino deoxyinosine . This conversion plays a crucial role in its bioactivity against RNA-type virus infections. Additionally, the compound’s ability to form hydrogen-bond networks in RNA structures contributes to its biological effects .
Comparison with Similar Compounds
2’-Chloropentostatin: Another adenosine-derived nucleoside antibiotic coproduced by Actinomadura sp.
2’-Amino-2’-deoxyuridine: A pyrimidine nucleoside analog used in RNA synthesis.
Uniqueness: 2-Amino-2’-deoxyadenosine is unique due to its specific bioactivity against RNA-type virus infections and its role in forming hydrogen-bond networks in RNA structures . Its biosynthesis involves distinct enzymatic pathways that differentiate it from other nucleoside analogs .
Biological Activity
2-Amino-2'-deoxyadenosine (2'-amino-dA) is a nucleoside analog derived from adenosine, featuring an amino group at the 2' position of the ribose sugar. This structural modification imparts unique biological properties, making it a subject of interest in various fields, including virology and antibacterial research. This article explores the biological activity of 2'-amino-dA, highlighting its antiviral and antibacterial effects, biosynthesis, and potential therapeutic applications.
- Chemical Formula : CHNO
- Molecular Weight : 266.12 g/mol
- Solubility : Soluble in water and methanol
Antiviral Activity
2'-amino-dA has demonstrated significant antiviral properties against various viruses. Notably:
- Measles Virus : It exhibits antiviral activity against the measles virus, which is crucial for developing therapeutic strategies for viral infections .
- Riboviruses : The compound acts as a selective inhibitor of ribovirus replication, showing effectiveness against certain strains .
Antibacterial Activity
Research indicates that 2'-amino-dA possesses antibacterial properties:
- Mycoplasma gallisepticum : Exhibits notable antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/ml against specific strains .
- Other Bacteria : However, it shows limited activity against other tested bacteria such as Staphylococcus aureus and Escherichia coli, with MIC values greater than 100 µg/ml .
Biosynthesis
The biosynthesis of 2'-amino-dA involves a complex genetic pathway:
- A gene cluster (ada) has been identified as essential for its biosynthesis, comprising multiple genes responsible for catalyzing the necessary enzymatic reactions .
- The initial step involves a Nudix hydrolase (AdaJ), which catalyzes the hydrolysis of ATP to produce 2'-amino-dA from adenosine .
Case Studies
- Antiviral Efficacy : A study demonstrated that 2'-amino-dA inhibited the replication of riboviruses in vitro, suggesting its potential role in antiviral therapies. The mechanism appears to involve interference with viral RNA synthesis.
- Antibacterial Properties : In laboratory settings, 2'-amino-dA was tested against various bacterial strains. While it showed efficacy against Mycoplasma species, its overall antibacterial spectrum was limited compared to traditional antibiotics.
Research Findings
Recent studies have provided insights into the mechanisms underlying the biological activities of 2'-amino-dA:
- Mechanism of Action : The compound's antiviral effects are attributed to its ability to mimic natural nucleosides, thereby interfering with viral replication processes.
- Resistance Mechanisms : Investigations into bacterial resistance mechanisms suggest that modifications in target sites may reduce the efficacy of 2'-amino-dA against certain pathogens .
Data Summary
Biological Activity | Target Organisms | MIC (µg/ml) |
---|---|---|
Antiviral | Measles virus | N/A |
Antiviral | Riboviruses | N/A |
Antibacterial | Mycoplasma gallisepticum | 6.25 |
Antibacterial | Staphylococcus aureus | >100 |
Antibacterial | Escherichia coli | >100 |
Q & A
Basic Research Questions
Q. How is 2-Amino-2'-deoxyadenosine synthesized, and what analytical methods confirm its structural integrity?
- Methodology : The synthesis involves dissolving a protected nucleoside precursor (e.g., compound S3) in methanol with K₂CO₃, followed by stirring and purification via column chromatography (5% → 15% MeOH in CH₂Cl₂). The product is characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). For example, ESI+ MS shows a molecular ion peak at m/z 503.3 [M+H]⁺, and HRMS confirms the molecular formula (C₁₀H₁₃N₅O₃) with a calculated value of 503.20374 .
Q. What is the role of this compound in oligonucleotide synthesis?
- Methodology : This nucleoside is incorporated into DNA strands using phosphoramidite chemistry on automated synthesizers. Its 5'-triphosphate derivative (dDTP) is enzymatically prepared via phosphorylation, enabling its use as a substrate for DNA polymerases. Analytical techniques like reverse-phase HPLC (C18 columns with hexafluoro-2-propanol/hexylamine gradients) and UV-Vis detection verify purity and incorporation efficiency .
Advanced Research Questions
Q. How does the incorporation of this compound into DNA affect polymerase activity and minor groove interactions?
- Methodology : Studies using modified DNA templates show that polymerases like Klenow fragment exhibit reduced incorporation efficiency for 2-amino-modified bases compared to natural dATP. Structural analyses (e.g., X-ray crystallography) reveal steric and electronic perturbations in the minor groove due to the amino group, impacting polymerase-DNA interactions. Competitive inhibition assays with dDTP and natural dATP quantify kinetic parameters (e.g., Kₘ and kₐₜₐ) .
Q. What challenges arise when using this compound in enzymatic restriction studies?
- Methodology : Type II restriction enzymes (e.g., EcoRI) exhibit altered cleavage efficiency on DNA containing 2-amino modifications. Experimental workflows involve synthesizing modified plasmids (via PCR with dDTP), transforming E. coli, and quantifying restriction digest products via agarose gel electrophoresis. Contradictions in enzyme activity (e.g., partial vs. complete digestion) require troubleshooting with methylation controls and enzyme titration .
Q. How is this compound utilized in designing chimeric oligonucleotide inhibitors for therapeutic applications?
- Methodology : Chimeric oligonucleotides combine 2-amino-modified deoxyadenosine with other backbone modifications (e.g., phosphorothioates) to enhance target binding and nuclease resistance. In vitro assays measure binding affinity (e.g., surface plasmon resonance) and gene silencing efficacy (e.g., qPCR for mRNA knockdown). Structural optimization involves molecular dynamics simulations to predict minor groove interactions .
Properties
IUPAC Name |
5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H4,11,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLHIMIFXOBLFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963391 | |
Record name | 9-(2-Deoxypentofuranosyl)-2-imino-2,9-dihydro-1H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4546-70-7 | |
Record name | NSC104303 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2-Deoxypentofuranosyl)-2-imino-2,9-dihydro-1H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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